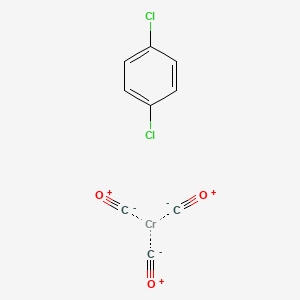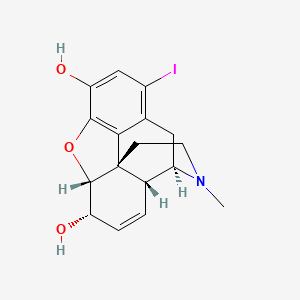
Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride” is a complex organic compound with a unique structure. Let’s break it down:
Hexanoic acid:
2-Butyl-2-(diethylamino): Refers to a butyl group (four carbon atoms) substituted with a diethylamino group (two ethyl groups attached to a nitrogen atom).
2-(4-bromophenyl)hydrazide: Contains a hydrazide functional group (–CONHNH₂) attached to a phenyl ring substituted with a bromine atom.
Monohydrochloride: Indicates that the compound forms a salt with hydrochloric acid (HCl).
Méthodes De Préparation
The synthesis of this compound involves several steps. One common method is the Hiyama-Denmark cross-coupling reaction:
- Preparation of 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine (3o):
- Combine 4-(tert-butyl)pyridine with tert-butyl(dimethylsilyl)methyl bromide.
- Use Na₂S₂O₈ as an oxidant and Ir(ppy)₂(dtbbpy)PF₆ as a catalyst.
- The reaction occurs in DMSO/DCE (1:1) under light irradiation.
- Purify the product by silica gel column chromatography.
- Hiyama-Denmark Cross-Coupling:
- React 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine with 2-bromo-4-(tert-butyl)pyridine.
- Employ Pd(Ph₃P)₄ and Ag₂O as catalysts.
- Isolate the desired compound.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the preparation of functional materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other hydrazide derivatives, such as 4,4’-di-tert-butyl-2,2’-bipyridine, exhibit similar reactivity.
Uniqueness: The combination of the hydrazide, bromophenyl, and diethylamino moieties sets this compound apart.
Propriétés
| 174198-11-9 | |
Formule moléculaire |
C20H35BrClN3O |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
N'-(4-bromophenyl)-2-butyl-2-(diethylamino)hexanehydrazide;hydrochloride |
InChI |
InChI=1S/C20H34BrN3O.ClH/c1-5-9-15-20(16-10-6-2,24(7-3)8-4)19(25)23-22-18-13-11-17(21)12-14-18;/h11-14,22H,5-10,15-16H2,1-4H3,(H,23,25);1H |
Clé InChI |
JILKEXILDGVWAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Br)N(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)



